molecular formula C6H4BF2NO4 B11897132 (2,5-Difluoro-4-nitrophenyl)boronic acid

(2,5-Difluoro-4-nitrophenyl)boronic acid

Katalognummer: B11897132
Molekulargewicht: 202.91 g/mol
InChI-Schlüssel: XKUHVNUTDQIZPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,5-Difluoro-4-nitrophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with a boronic acid functional group. It is widely used in various chemical reactions, particularly in the Suzuki–Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

Vorbereitungsmethoden

The synthesis of (2,5-Difluoro-4-nitrophenyl)boronic acid typically involves the following steps:

    Hydroboration: This is the most common route to organoborane reagents.

    One-pot Method: This method involves the preparation of organotrifluoroborate salts from organometallic intermediates, such as organolithium reagents.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

(2,5-Difluoro-4-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most widely applied reaction for forming carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. Major products formed from these reactions include biaryl compounds, phenols, and anilines.

Wissenschaftliche Forschungsanwendungen

(2,5-Difluoro-4-nitrophenyl)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which (2,5-Difluoro-4-nitrophenyl)boronic acid exerts its effects is primarily through its participation in the Suzuki–Miyaura coupling reaction. The process involves:

Vergleich Mit ähnlichen Verbindungen

(2,5-Difluoro-4-nitrophenyl)boronic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties, making it valuable for specific synthetic applications.

Eigenschaften

Molekularformel

C6H4BF2NO4

Molekulargewicht

202.91 g/mol

IUPAC-Name

(2,5-difluoro-4-nitrophenyl)boronic acid

InChI

InChI=1S/C6H4BF2NO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2,11-12H

InChI-Schlüssel

XKUHVNUTDQIZPI-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=C(C=C1F)[N+](=O)[O-])F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.